Methyl (2E,4E,6Z)-decatrienoate
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Overview
Description
Methyl (2E,4E,6Z)-decatrienoate is an organic compound with the molecular formula C11H16O2. It is a methyl ester derivative of decatrienoic acid and is characterized by its three conjugated double bonds in the 2E, 4E, and 6Z positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2E,4E,6Z)-decatrienoate can be synthesized through several methods. One common approach involves the esterification of decatrienoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E,4E,6Z)-decatrienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated methyl esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (2E,4E,6Z)-decatrienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of methyl (2E,4E,6Z)-decatrienoate involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E,4Z)-2,4-decadienoate
- Methyl (E,Z)-2,4-decadienoate
Uniqueness
Methyl (2E,4E,6Z)-decatrienoate is unique due to its specific configuration of double bonds, which imparts distinct chemical and physical properties. This configuration can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
Methyl (2E,4E,6Z)-decatrienoate, also known as (2E,4E,6Z)-2,4,6-decatrienoic acid methyl ester, is a polyunsaturated fatty ester recognized primarily as an aggregation pheromone in certain insect species. This compound has garnered attention for its biological activity, particularly in the context of pest management and ecological interactions.
- Molecular Formula : C₁₁H₁₆O₂
- Molecular Weight : 180.244 g/mol
- CAS Number : 51544-64-0
This compound serves as an aggregation pheromone for the brown-winged green bug (Plautia stali) and has been identified as a cross-attractant for the brown marmorated stink bug (Halyomorpha halys). The compound's biological activity is primarily linked to its role in insect communication and behavior modulation.
Aggregation Pheromone Functionality
-
Attraction Mechanism :
- Traps baited with this compound have shown increased captures of both male and female H. halys, indicating its effectiveness as an attractant in pest control strategies .
- The presence of specific geometric isomers of this compound can influence the degree of attraction. For instance, traps utilizing mixtures of geometric isomers were found to enhance the catch rates significantly compared to those using non-pheromonal lures .
- Field Studies :
Case Studies and Research Findings
Several studies have focused on the application of this compound in integrated pest management:
- Khrimian et al. (2008) : This study evaluated the effectiveness of various geometric isomers in trapping H. halys and highlighted that certain combinations could optimize capture rates .
- Behavioral Responses : In trials assessing behavioral responses of H. halys, traps baited with this compound consistently outperformed non-pheromonal traps . This reinforces the compound's role as a significant attractant in agricultural settings.
Comparative Table of Isomers
Isomer Type | Attraction Level | Notes |
---|---|---|
Methyl (2E,4E,6Z) | High | Primary aggregation pheromone |
Methyl (2Z,4E,6Z) | Moderate | Attracts Thyanta spp. |
Methyl (2E,4Z,6Z) | Moderate | Effective in mixed isomer traps |
Methyl (EEZ) | Low | Essential for attraction but not antagonistic |
Implications for Pest Management
The biological activity of this compound presents valuable implications for pest management strategies:
- Integrated Pest Management (IPM) : Utilizing this compound can enhance trapping efficiency and reduce reliance on chemical insecticides.
- Ecological Impact : As a naturally occurring pheromone, it poses minimal ecological risks compared to synthetic alternatives.
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl (2E,4E,6E)-deca-2,4,6-trienoate |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-10H,3-4H2,1-2H3/b6-5+,8-7+,10-9+ |
InChI Key |
DLNQRJFVXCCDKL-SUTYWZMXSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C=C/C(=O)OC |
Canonical SMILES |
CCCC=CC=CC=CC(=O)OC |
Origin of Product |
United States |
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